![molecular formula C22H27N3O4S B2806471 5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 2034468-86-3](/img/structure/B2806471.png)
5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural features, it is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structural features have been known to affect various biochemical pathways, including signal transduction, enzyme catalysis, and ion channel regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, a key structural component of this compound, have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related thiophene compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
5,6-Dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a compound with significant potential in the field of medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and findings from recent research.
Chemical Structure and Properties
The molecular formula for this compound is C22H27N3O4S, with a molecular weight of 429.54 g/mol. The compound contains a benzimidazole core, which is known for its diverse pharmacological properties, including anticancer, antifungal, and antiviral activities .
Research indicates that compounds with a benzimidazole structure can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to the induction of apoptosis in cancer cells. Specifically, studies have shown that derivatives of benzimidazole can bind to DNA, causing stabilization and interference with enzymatic processes involved in cell division .
Anticancer Activity
A study evaluated various derivatives of benzimidazole for their anticancer properties against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Among these derivatives, several exhibited significant growth inhibition, with some compounds showing GI50 values comparable to established chemotherapeutic agents .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | GI50 (μM) | Target | Mechanism |
---|---|---|---|
12b | 16 | Hu Topo I | Inhibits topoisomerase I |
11a | 20 | DNA | Binds to DNA, causing G2/M arrest |
12a | 18 | DNA | Binds to DNA, causing G2/M arrest |
Other Biological Activities
In addition to anticancer effects, benzimidazole derivatives have shown promise as antifungal and antiviral agents. The diverse substitutions on the benzimidazole core allow for modulation of biological functions, making these compounds versatile in therapeutic applications .
Case Studies
Case Study 1: Topoisomerase Inhibition
In a study focusing on the interaction between benzimidazole derivatives and human topoisomerase I (Hu Topo I), compound 12b was found to inhibit the enzyme at an IC50 concentration of 16 μM. This activity was comparable to that of camptothecin, a known topoisomerase inhibitor. Flow cytometric analysis revealed that treatment with this compound led to G2/M phase arrest in cancer cells, indicating effective disruption of cell cycle progression due to DNA damage .
Case Study 2: Binding Affinity Studies
Binding affinity studies using UV-vis spectroscopy demonstrated that various benzimidazole derivatives could stabilize AT-rich sequences in DNA. The results indicated that modifications at the piperazine end significantly influence binding strength and specificity towards DNA targets.
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of benzimidazole derivatives, including our compound, in modulating GABA-A receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders such as anxiety, depression, and epilepsy. The compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its function without directly activating the receptor itself .
Key Findings:
- GABA-A Modulation: The compound may enhance the effects of GABA at the α1/γ2 interface of the GABA-A receptor, providing a novel approach to treating conditions associated with GABAergic dysfunction .
- Metabolic Stability: Compared to existing compounds, derivatives like this one may exhibit improved metabolic stability and reduced hepatotoxicity, making them safer options for long-term use in clinical settings .
Synthesis and Characterization
The synthesis of 5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves multi-step reactions that typically include:
- Formation of the benzimidazole core.
- Introduction of the thiophene and piperidine substituents.
- Finalization through oxalate salt formation.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Modulation of GABA-A Receptors
In a study examining various benzimidazole derivatives, compounds structurally similar to 5,6-dimethyl-1H-benzo[d]imidazole were tested for their ability to modulate GABA-A receptors. Results indicated that certain derivatives significantly increased receptor activity, suggesting therapeutic potential for anxiety disorders .
Antidepressant Activity
Another investigation focused on compounds containing similar structural motifs. These studies revealed that some derivatives exhibited antidepressant-like effects in animal models by enhancing serotonergic transmission alongside GABAergic modulation .
Properties
IUPAC Name |
5,6-dimethyl-1-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.C2H2O4/c1-15-10-19-20(11-16(15)2)23(14-21-19)12-17-5-7-22(8-6-17)13-18-4-3-9-24-18;3-1(4)2(5)6/h3-4,9-11,14,17H,5-8,12-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBACCBOADWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.